tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Description
Tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21F3N2O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O3/c1-9-7-17(8-10(19)13(14,15)16)5-6-18(9)11(20)21-12(2,3)4/h9-10,19H,5-8H2,1-4H3/t9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRONPQBMGPGO-YHMJZVADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Hydroxypropyl Substitution: The hydroxypropyl group can be added through the reaction of the piperazine derivative with an epoxide, such as glycidol, under acidic or basic conditions.
Tert-butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Alkoxides, amines, or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and hydroxypropyl groups on biological activity. It may serve as a model compound for the design of new pharmaceuticals with improved efficacy and safety profiles.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylate
- Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-methyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the hydroxypropyl group provides additional sites for hydrogen bonding, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
